molecular formula C8H17NO2S B13596423 2-(3-(Methylsulfonyl)propyl)pyrrolidine

2-(3-(Methylsulfonyl)propyl)pyrrolidine

Cat. No.: B13596423
M. Wt: 191.29 g/mol
InChI Key: BSLKOZUGDYWKBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)propyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-chloropropyl methyl sulfone under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfonyl)propyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Methylsulfonyl)propyl)pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the methylsulfonyl group.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.

Uniqueness

2-(3-(Methylsulfonyl)propyl)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-(3-methylsulfonylpropyl)pyrrolidine

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)7-3-5-8-4-2-6-9-8/h8-9H,2-7H2,1H3

InChI Key

BSLKOZUGDYWKBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1CCCN1

Origin of Product

United States

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